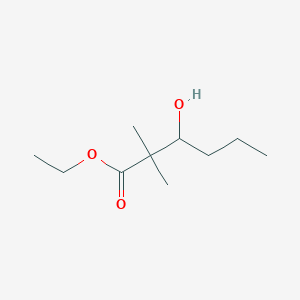

Ethyl 3-hydroxy-2,2-dimethylhexanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-hydroxy-2,2-dimethylhexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-5-7-8(11)10(3,4)9(12)13-6-2/h8,11H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKVMAVUBDWUJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(C)(C)C(=O)OCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 3 Hydroxy 2,2 Dimethylhexanoate and Its Analogs

Chemo-, Regio-, and Stereoselective Synthesis Strategies

The synthesis of Ethyl 3-hydroxy-2,2-dimethylhexanoate, a molecule with a chiral center and multiple functional groups, demands precise control over the reaction pathways. Chemo-, regio-, and stereoselectivity are paramount to ensure the desired product is formed with high purity and yield. Chemoselectivity involves the selective reaction of one functional group in the presence of others. Regioselectivity pertains to the control of the specific position where a chemical bond is formed, which in this case is crucial for establishing the carbon skeleton correctly. Stereoselectivity, particularly enantioselectivity, is critical for controlling the three-dimensional arrangement of atoms at the newly formed chiral hydroxyl center.

Asymmetric Approaches to the Chiral Hydroxyl Center

The core challenge in synthesizing this compound lies in controlling the stereochemistry at the C3 hydroxyl group. Numerous asymmetric strategies have been developed to obtain enantioenriched β-hydroxy esters.

One prominent method is the use of chiral ligands in metal-mediated reactions to induce asymmetry. ingentaconnect.com Chiral amino alcohols, diamines, and BINOL derivatives have been successfully employed to create a chiral environment around the reacting centers, leading to the preferential formation of one enantiomer over the other. nih.govnih.gov For instance, prolinol-derived ligands have been shown to be highly effective in Me₂Zn-mediated catalytic enantioselective Reformatsky reactions, achieving high yields and enantiomeric excesses (ee). acs.orgacs.org

Another approach involves the use of chiral auxiliaries attached to one of the reactants. The auxiliary guides the approach of the other reactant, leading to a diastereoselective reaction. Subsequent removal of the auxiliary provides the enantiomerically enriched product. Evans oxazolidinones, for example, are widely used in aldol (B89426) reactions to achieve high levels of stereocontrol. nih.gov

The asymmetric Barbier reaction represents another powerful tool. Research has shown that the β-hydroxy-α,α-dimethyl carboxylic ester core structure can be synthesized enantioselectively using chiral additives like (+)-cinchonine and (–)-cinchonidine with indium metal. researchgate.net This method has yielded products with up to 98% ee. researchgate.net

Enzymatic reactions also offer a highly selective route. Enzymes from baker's yeast, either in whole-cell biotransformations or as isolated enzymes expressed in recombinant organisms like E. coli, can catalyze the asymmetric reduction of β-keto esters or the stereoselective addition to aldehydes to yield chiral β-hydroxy esters. nih.gov

Control of Hexyl Chain Formation and Esterification

The formation of the hexyl chain and the final esterification are key steps in the synthesis of the target molecule. The hexanoate (B1226103) structure is typically constructed by forming a carbon-carbon bond between a four-carbon fragment and the α-carbon of the ester moiety.

In reactions like the Reformatsky or Aldol condensation, this is achieved by reacting a four-carbon aldehyde, such as butanal, with a two-carbon unit that is part of the ester starting material (e.g., the enolate of an ethyl ester). The choice of these specific starting materials directly controls the formation of the required six-carbon chain (hexyl group framework). The commercial production of related chemicals like 2-ethyl-1-hexanol from butanal demonstrates the industrial feasibility of such C-C bond formations. libretexts.orgpressbooks.pub

Esterification, the formation of the final ethyl ester, can be accomplished in several ways. One common strategy is to use an ethyl ester as a starting material, for example, ethyl 2-bromo-2-methylpropanoate (B8525525) in a Reformatsky reaction or ethyl 2,2-dimethylpropanoate (ethyl pivalate) in an Aldol-type reaction. nih.govnist.gov In this case, the ester group is carried through the main C-C bond-forming reaction.

Alternatively, the synthesis can proceed via the corresponding 3-hydroxy-2,2-dimethylhexanoic acid. This acid can then be esterified in a separate step. Standard esterification methods, such as the Fischer esterification (reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid), or methods using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with activators like 4-dimethylaminopyridine (B28879) (DMAP), can be employed. jocpr.com The latter method is often preferred for more sensitive substrates as it proceeds under milder conditions. jocpr.com

Reformatsky Reaction-Based Syntheses and Catalytic Variants

The Reformatsky reaction is a classic and highly effective method for synthesizing β-hydroxy esters. masterorganicchemistry.com The direct synthesis of this compound via this route involves the reaction of butanal with an organozinc reagent, or "Reformatsky enolate," generated from ethyl 2-bromo-2-methylpropanoate and metallic zinc. nih.gov

Reaction Scheme:

Starting Materials: Ethyl 2-bromo-2-methylpropanoate, Butanal, Zinc (Zn)

Product: this compound

The reaction is valued for its tolerance of a wide range of functional groups and its relatively mild conditions compared to Grignard or organolithium reagents. nih.gov

Modern advancements have introduced numerous catalytic variants to improve yield, selectivity, and environmental footprint. Metals other than zinc, such as indium, samarium (SmI₂), manganese, and copper, have been used to mediate the reaction, sometimes with improved outcomes. nih.govorganic-chemistry.orgresearchgate.net

The development of catalytic enantioselective Reformatsky reactions has been a significant focus. By using a substoichiometric amount of a chiral ligand in the presence of a zinc source like dimethylzinc (B1204448) (Me₂Zn), chemists can generate the desired chiral β-hydroxy ester with high enantioselectivity. nih.govacs.org

Table 1: Chiral Ligands in Enantioselective Reformatsky-Type Reactions

| Chiral Ligand Type | Example Ligand | Metal/Reagent | Typical ee (%) | Reference |

|---|---|---|---|---|

| Amino Alcohol | (-)-N-methylephedrine | ZnMe₂ | up to 94% | nih.gov |

| Prolinol Derivative | Diarylprolinol | ZnMe₂ | 79-93% | nih.gov |

| BINOL Derivative | BINOL | Me₂Zn | up to 84% | nih.gov |

| Bisoxazolidine | Chiral Bisoxazolidine | Zn | up to 80% | nih.gov |

Aldol-Type Condensation and Related Coupling Reactions

The Aldol condensation and its variants are fundamental C-C bond-forming reactions that can be adapted to synthesize this compound. masterorganicchemistry.com The general approach involves the reaction of an enolate of an ester with an aldehyde. For the target molecule, the reaction would occur between the enolate of ethyl 2,2-dimethylpropanoate (ethyl pivalate) and butanal. nist.gov

However, forming an enolate from a sterically hindered ester like ethyl pivalate (B1233124) can be challenging with standard bases. More sophisticated methods are often required, such as the use of silyl (B83357) enol ethers (as in the Mukaiyama aldol addition) or pre-formed lithium enolates.

Related coupling reactions provide alternative pathways. The Mukaiyama aldol reaction, which uses a Lewis acid to promote the reaction between a silyl enol ether and a carbonyl compound, is a mild and effective method. Boron-mediated aldol reactions, using dibutylboron enolates, can also provide high levels of stereocontrol. nih.gov

The industrial synthesis of related compounds often relies on aldol chemistry. For example, 2-ethylhexanal (B89479) is produced via the self-condensation of butanal, highlighting the robustness of this reaction type for creating C-C bonds from C4 precursors. rsc.orggoogle.com

Development of Novel Precursor and Intermediate Transformations

Advances in the synthesis of this compound also stem from the development of new ways to prepare and transform key precursors and intermediates. This includes creating more efficient routes to the starting aldehydes and esters, as well as finding novel transformations of the intermediate products.

Synthesis of Substituted Hexanoate Precursors

The efficient synthesis of the target molecule relies on the availability of appropriately substituted precursors. The primary building blocks are a four-carbon aldehyde and a substituted ethyl acetate (B1210297) derivative.

The four-carbon component is typically butanal. Butanal itself is a commodity chemical, but for creating analogs, substituted butanals would be required. The aldol condensation of butanal is a well-established industrial process for producing precursors like 2-ethyl-2-hexenal, which can be further transformed. libretexts.orgpressbooks.pubrsc.org The synthesis of 2,2-dimethylhexanal, another potential precursor, is also documented in the chemical literature. nist.govnih.gov

The other key precursor is the ethyl ester moiety. For the Reformatsky reaction, ethyl 2-bromo-2-methylpropanoate is used. nih.gov For Aldol-type reactions, the corresponding ethyl 2,2-dimethylpropanoate (ethyl pivalate) is the starting point. nist.gov The synthesis of these α,α-disubstituted esters is a standard transformation in organic chemistry.

Table 2: Key Precursors for Synthesis

| Precursor Name | Chemical Formula | CAS Number | Role in Synthesis |

|---|---|---|---|

| Butanal | C₄H₈O | 123-72-8 | Forms C3-C6 of the hexanoate chain |

| Ethyl 2-bromo-2-methylpropanoate | C₆H₁₁BrO₂ | 600-00-0 | Enolate precursor for Reformatsky reaction |

| Ethyl 2,2-dimethylpropanoate | C₇H₁₄O₂ | 3938-95-2 | Enolate precursor for Aldol-type reactions |

| 2,2-Dimethylhexanal | C₈H₁₆O | 996-12-3 | Aldehyde precursor for analogs |

| 2-Ethylhexanal | C₈H₁₆O | 123-05-7 | Aldehyde precursor for analogs |

Functional Group Interconversions on the Ethyl Ester Moiety

The ethyl ester functional group is a versatile handle that can be converted into a variety of other functional groups, allowing for the diversification of the molecular structure for different applications. These transformations are fundamental in organic synthesis. compoundchem.com Key interconversions for the ethyl ester moiety include reduction, amidation, and transesterification.

Reduction to Alcohols and Aldehydes: The ester can be fully reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). fiveable.me For a partial reduction to the corresponding aldehyde, a less reactive hydride reagent such as diisobutylaluminum hydride (DIBAL-H) is employed, typically at low temperatures to prevent over-reduction. vanderbilt.edu

Conversion to Amides: Esters can be converted to amides by reacting them with amines. This process, known as aminolysis, can sometimes be slow and may require heating or catalysis. A more efficient route involves a two-step process where the ester is first hydrolyzed to the carboxylic acid, which is then coupled with an amine using a standard coupling reagent.

Transesterification: The ethyl group of the ester can be exchanged for a different alkyl group by reacting the ester with another alcohol in the presence of an acid or base catalyst. This equilibrium-driven reaction, known as transesterification, is a common strategy for modifying the ester group to alter the compound's physical or biological properties. ctemag.com

Table 1: Key Functional Group Interconversions of an Ethyl Ester

| Starting Functional Group | Reagent(s) | Product Functional Group |

|---|---|---|

| Ethyl Ester | 1. LiAlH₄2. H₂O | Primary Alcohol |

| Ethyl Ester | 1. DIBAL-H, -78°C2. H₂O | Aldehyde |

| Ethyl Ester | R'OH, Acid or Base Catalyst | New Ester (R'-Ester) |

Green Chemistry Principles and Sustainable Synthetic Routes

The application of green chemistry principles to ester synthesis aims to reduce the environmental impact of chemical processes. organic-chemistry.orgsolubilityofthings.com This involves minimizing waste, using safer solvents, improving energy efficiency, and employing catalytic reagents instead of stoichiometric ones. acs.org

A major source of waste in chemical synthesis comes from solvents. jove.com Consequently, developing solvent-free reaction conditions is a key goal of green chemistry.

Solvent-Free Esterification: Direct esterification can often be performed without a solvent by heating a mixture of the carboxylic acid and alcohol, particularly when one of the reagents is liquid and can serve as the reaction medium. organic-chemistry.org The removal of water, a byproduct of the reaction, can be achieved by applying a vacuum, which helps to drive the reaction to completion. rsc.org

Solid-Supported Catalysis: Using solid-supported catalysts, such as Lewis acids on a silica (B1680970) gel support (e.g., SiO₂/ZnCl₂), can facilitate solvent-free reactions. researchgate.net These heterogeneous catalysts are easily separated from the reaction mixture by simple filtration, minimizing waste and allowing for potential catalyst recycling. researchgate.netnih.gov Research has shown that porous phenolsulfonic acid-formaldehyde (PSF) resin can be an excellent solid-acid catalyst for the esterification of fatty acids without any solvent or a water-removal process. organic-chemistry.org

The use of catalysts that are either biological in origin or based on non-toxic, earth-abundant metals represents a significant advance in sustainable synthesis.

Biocatalysis: Enzymes, particularly lipases, are highly effective catalysts for esterification. nih.gov They operate under mild conditions (temperature and pH) and often exhibit high chemo-, regio-, and enantioselectivity, which is crucial for synthesizing optically active molecules like many hydroxy esters. nih.govresearchgate.net For instance, lipase (B570770) B from Candida antarctica is widely used and can mediate direct esterification in solvent-free systems. rsc.orgacs.org Oxygenating biocatalysts, such as cytochrome P450 enzymes, can also be used to introduce hydroxyl groups with high selectivity. nih.govmdpi.com

Eco-Friendly Metal Catalysis: While many traditional catalysts are based on hazardous metals, recent research has focused on greener alternatives. Chemists have developed innovative catalysts, such as rhodium-ruthenium bimetallic oxide clusters, that use molecular oxygen as a benign oxidant, producing only water as a byproduct. labmanager.comeurekalert.org Other approaches utilize catalysts based on more common and less toxic metals like zinc or solid acid catalysts like zirconia (ZrO₂) and molybdenum-zirconia (Mo-ZrO₂), which are effective for the esterification of carboxylic acids. acs.orgresearchgate.net

Table 2: Comparison of Catalytic Methods in Green Ester Synthesis

| Catalytic Method | Typical Catalyst | Reaction Conditions | Key Advantages |

|---|---|---|---|

| Biocatalysis | Immobilized Lipase (e.g., Candida antarctica) | Mild (e.g., 30-70°C), Solvent-free | High selectivity, biodegradable, low energy consumption. rsc.orgacs.org |

| Heterogeneous Acid Catalysis | ZrO₂, Mo-ZrO₂, Fly Ash | High Temperature (e.g., >150°C) | Reusable, easy separation, robust. nih.govresearchgate.net |

| Bimetallic Oxidation | RhRuOₓ/C | Mild Temperature, O₂ Oxidant | High efficiency, uses green oxidant (O₂), water is the only byproduct. labmanager.comeurekalert.org |

Scalable Synthesis and Process Optimization for Industrial Applications

Transitioning a synthetic route from the laboratory to an industrial scale requires careful optimization of reaction parameters to ensure efficiency, safety, and cost-effectiveness.

Process Optimization: Key variables in ester production include temperature, pressure, reaction time, and the molar ratio of reactants. nih.gov Statistical methods like Design of Experiments (DoE) can be used to systematically optimize these parameters to maximize yield and minimize reaction time. rsc.org For example, studies on the synthesis of aroma esters have shown that optimizing factors such as acid excess, temperature, and vacuum can significantly increase conversion rates, with yields for cinnamyl butyrate (B1204436) jumping from 49.4% to 94.3%. rsc.org

Reactor Technology: For large-scale continuous production, fixed-bed reactors are often employed. ingentaconnect.com In this setup, the alcohol and carboxylic acid are passed through a heated column packed with a solid catalyst. This allows for continuous production and easy separation of the product. Another advanced technique is reactive distillation, where the esterification reaction and the distillation of the product occur in the same column. google.com This method is highly efficient as the continuous removal of the ester and water from the reaction zone shifts the equilibrium towards the products, leading to higher conversion. libretexts.org

Catalyst Loading and Reusability: In catalyzed reactions, the amount of catalyst used is a critical parameter. Optimization studies often determine the minimum catalyst loading required to achieve maximum conversion, balancing reaction speed with cost. nih.govacs.org The ability to recover and reuse the catalyst for multiple cycles without significant loss of activity is a crucial factor for industrial feasibility. acs.org

Table 3: Example of Process Parameter Optimization for Ester Synthesis

| Parameter | Range Studied | Optimal Condition | Effect on Yield |

|---|---|---|---|

| Catalyst Loading (wt%) | 2.5 - 12.5 | 10 | Yield increases up to 10%, then plateaus. nih.gov |

| Temperature (°C) | 80 - 220 | 200 | Higher temperatures generally increase reaction rate and conversion. nih.gov |

| Reactant Molar Ratio (Alcohol:Acid) | 1:1 - 20:1 | 16:1 - 20:1 | Excess alcohol can drive the equilibrium to favor product formation. ingentaconnect.com |

Synthesis of Isotopically Labeled Variants for Mechanistic Studies

Isotopically labeled compounds are invaluable tools for studying reaction mechanisms. nih.govacs.org By replacing an atom with its heavier isotope (e.g., ¹H with ²H (D), ¹²C with ¹³C, or ¹⁶O with ¹⁸O), chemists can trace the path of atoms through a reaction.

Mechanistic Elucidation of Esterification: A classic example is the use of ¹⁸O-labeled alcohol in Fischer esterification. When a carboxylic acid reacts with an ¹⁸O-labeled alcohol, the ¹⁸O isotope is incorporated exclusively into the ester product, not the water byproduct. libretexts.org This experiment provides definitive evidence that the oxygen atom from the alcohol becomes the ether oxygen of the ester, and the hydroxyl group of the carboxylic acid is lost as water. libretexts.orgpearson.com

Labeling Reagents and Techniques: Various methods exist for introducing isotopic labels. Carboxylic acids can be labeled by reacting them with carbodiimides in the presence of H₂¹⁸O. acs.org Isotope-coded derivatizing agents, such as p-dimethylaminophenacyl (DmPA) bromide, can be synthesized in "heavy" (¹³C) and "light" (¹²C) forms. acs.orgcolab.wsresearchgate.net These reagents react with carboxylic acids, allowing for accurate quantification in mass spectrometry-based metabolic studies by comparing the peak intensities of the light and heavy-labeled products. acs.org Deuterium (B1214612) labels can be introduced through methods like the reduction of a cyclopropane (B1198618) ring using a combination of samarium iodide (SmI₂), a proton source, and deuterated water (D₂O). acs.org

Table 4: Strategies for Isotopic Labeling of Esters and Precursors

| Isotope | Labeling Method/Reagent | Purpose/Application |

|---|---|---|

| ¹⁸O | Reaction with H₂¹⁸O or R-¹⁸OH | Tracing oxygen atoms to elucidate reaction mechanisms (e.g., Fischer Esterification). libretexts.orgpearson.com |

| ¹³C / ¹²C | Isotope-coded derivatization reagents (e.g., DmPA-Br) | Quantitative analysis in mass spectrometry by creating heavy/light pairs. acs.orgcolab.ws |

| ²H (Deuterium) | Reduction using deuterated reagents (e.g., NaBD₄) or reaction in D₂O | Studying kinetic isotope effects; creating standards for MS. acs.org |

Elucidation of Chemical Reactivity and Mechanistic Pathways of Ethyl 3 Hydroxy 2,2 Dimethylhexanoate

Hydrolytic Stability and Transesterification Kinetics

The reactivity of the ester group in Ethyl 3-hydroxy-2,2-dimethylhexanoate is dominated by the steric shield provided by the adjacent gem-dimethyl substituents. This structural feature slows down reactions that require nucleophilic attack at the carbonyl carbon.

Acid- and Base-Catalyzed Hydrolysis Investigations

The hydrolysis of esters can be catalyzed by both acids and bases, typically proceeding through nucleophilic acyl substitution. ucalgary.calibretexts.org However, the rate and mechanism are highly dependent on the ester's structure and the reaction conditions. ucoz.com

Acid-Catalyzed Hydrolysis: In acid-catalyzed hydrolysis, the reaction is reversible and generally follows the AAC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. chemistnotes.comchemistrysteps.com This involves protonation of the carbonyl oxygen, followed by a nucleophilic attack by water to form a tetrahedral intermediate. ucalgary.ca For sterically hindered esters like this compound, the approach of the water nucleophile is sterically impeded, making the AAC2 pathway significantly slower than for unhindered esters. ucoz.com

Under strongly acidic and anhydrous conditions, a different, rarer mechanism, AAC1 (Acid-catalyzed, Acyl-oxygen cleavage, unimolecular), can become operative for highly hindered esters. slideshare.netspcmc.ac.in This pathway involves the formation of a planar acylium ion intermediate, which is less sensitive to steric hindrance upon subsequent attack by water. spcmc.ac.in The significant steric strain in the tetrahedral intermediate of the AAC2 pathway for this compound may favor the AAC1 mechanism under appropriate conditions.

Base-Catalyzed Hydrolysis (Saponification): Base-catalyzed hydrolysis, or saponification, is effectively an irreversible process because the final step involves the deprotonation of the resulting carboxylic acid by the base. chemistrysteps.comyoutube.comyoutube.com The mechanism is typically BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular), which involves the direct attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. ucalgary.cayoutube.com

For this compound, the steric hindrance from the α-gem-dimethyl group makes this nucleophilic attack difficult, rendering the ester remarkably resistant to saponification under standard conditions. ucoz.com Achieving complete hydrolysis often requires harsh conditions, such as higher temperatures, prolonged reaction times, or the use of co-solvents to improve solubility and reactivity.

Table 1: Comparison of Expected Hydrolysis Mechanisms and Rates Note: The following data is illustrative and based on established principles for sterically hindered esters.

| Condition | Typical Ester (e.g., Ethyl Acetate) | Hindered Ester (e.g., this compound) | Key Considerations |

|---|---|---|---|

| Acidic (Dilute) | AAC2 Mechanism, relatively fast. | AAC2 Mechanism, very slow. | Steric hindrance impedes the formation of the tetrahedral intermediate. |

| Acidic (Conc.) | AAC2 or AAL1 (if R' is stable) | AAC1 Mechanism may be favored. | Acylium ion formation (AAC1) bypasses the sterically crowded tetrahedral intermediate. spcmc.ac.in |

| Basic (Aqueous) | BAC2 Mechanism, fast. | BAC2 Mechanism, extremely slow. | Nucleophilic attack of OH- is sterically hindered. Requires forcing conditions. ucoz.com |

Transesterification with Various Alcohols: Scope and Limitations

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. scholaris.ca This equilibrium reaction is typically catalyzed by an acid or a base. The transesterification of this compound is subject to the same steric constraints that affect its hydrolysis.

The reaction rate is highly dependent on the structure of the incoming alcohol. ncsu.eduresearchgate.net

Primary Alcohols (e.g., Methanol (B129727), 1-Butanol): Transesterification is most feasible with simple, unhindered primary alcohols. Even so, the reaction likely requires a catalyst and elevated temperatures to drive the equilibrium towards the products by, for example, distilling off the ethanol (B145695) formed. google.com

Secondary Alcohols (e.g., Isopropanol): The reaction becomes significantly more difficult with secondary alcohols due to increased steric bulk around the attacking nucleophile.

Tertiary Alcohols (e.g., tert-Butanol): Transesterification with tertiary alcohols is generally not practical due to extreme steric hindrance from both the ester and the alcohol.

The choice of catalyst is also critical. Base catalysts like sodium methoxide (B1231860) are common but can be complicated by competing saponification if water is present. mdpi.com Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, can also be used.

Table 2: Predicted Scope and Limitations of Transesterification Note: This table presents expected outcomes based on general principles of reactivity for hindered esters.

| Alcohol | Catalyst | Expected Reactivity | Limitations |

|---|---|---|---|

| Methanol | Acid (H2SO4) or Base (CH3ONa) | Slow to moderate; requires heating. | Equilibrium-limited; requires removal of ethanol. |

| 1-Butanol | Acid or Base | Slow; requires heating. | Slower than methanol due to slightly increased steric bulk. scholaris.ca |

| Isopropanol | Acid or Base | Very slow; likely poor conversion. | Steric hindrance of the secondary alcohol severely limits the reaction rate. |

| tert-Butanol | Acid or Base | Negligible reaction. | Extreme steric hindrance prevents nucleophilic attack. |

Transformations Involving the Hydroxyl Group

The secondary hydroxyl group at the C3 position offers a reactive site for various transformations, although its reactivity is also influenced by the adjacent steric bulk.

Oxidation Reactions: Selectivity and By-product Formation

The oxidation of the secondary alcohol functionality in this compound is expected to yield the corresponding β-keto ester, Ethyl 2,2-dimethyl-3-oxohexanoate . libretexts.orglibretexts.org The presence of a hydrogen atom on the hydroxyl-bearing carbon allows for this transformation. Tertiary alcohols, lacking such a hydrogen, are resistant to oxidation. youtube.com

A variety of oxidizing agents can be employed, with the choice of reagent influencing selectivity and the potential for by-product formation.

Chromium-based reagents: Strong oxidizing agents like chromic acid (Jones reagent) can effectively oxidize secondary alcohols to ketones. libretexts.org However, under harsh acidic conditions, side reactions like ester hydrolysis might occur. Milder reagents like Pyridinium Chlorochromate (PCC) are also effective for this transformation and are less likely to cause over-oxidation or side reactions. libretexts.org

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by quenching with a hindered base like triethylamine. It is a mild and highly effective method for oxidizing hindered secondary alcohols to ketones at low temperatures, minimizing by-products.

Dess-Martin Periodinane (DMP): DMP is another mild and selective reagent for oxidizing primary and secondary alcohols with high efficiency and tolerance for other functional groups.

The primary by-products are typically derived from the spent oxidant. Due to the stability of the C-C framework and the resistance of ketones to further oxidation (except under very harsh, bond-cleaving conditions), the formation of Ethyl 2,2-dimethyl-3-oxohexanoate is expected to be highly selective. libretexts.org

Table 3: Common Reagents for the Oxidation of the Hydroxyl Group

| Reagent | Conditions | Expected Product | Selectivity/Notes |

|---|---|---|---|

| Jones Reagent (CrO3/H2SO4) | Acetone, 0°C to RT | Ethyl 2,2-dimethyl-3-oxohexanoate | High yield, but strong acid may cause some ester hydrolysis. libretexts.org |

| PCC (Pyridinium Chlorochromate) | CH2Cl2, RT | Ethyl 2,2-dimethyl-3-oxohexanoate | Milder than Jones reagent, good for sensitive substrates. libretexts.org |

| Swern Oxidation (DMSO, (COCl)2, Et3N) | CH2Cl2, -78°C to RT | Ethyl 2,2-dimethyl-3-oxohexanoate | Very mild, excellent for hindered alcohols, avoids heavy metals. youtube.com |

| Dess-Martin Periodinane | CH2Cl2, RT | Ethyl 2,2-dimethyl-3-oxohexanoate | Mild, high-yielding, and operationally simple. |

Dehydration Pathways and Olefinic Product Formation

The acid-catalyzed dehydration of this compound involves the elimination of the hydroxyl group and a proton from an adjacent carbon atom to form an alkene. nih.govlibretexts.org For secondary alcohols, this reaction typically proceeds through an E1 mechanism involving a carbocation intermediate. libretexts.org

The regioselectivity of the elimination is dictated by the availability of β-hydrogens. In this molecule, there are two adjacent carbons to consider: C2 and C4.

C2 Position: The C2 carbon has no hydrogen atoms attached (it bears a gem-dimethyl group). Therefore, elimination to form a double bond between C2 and C3 is not possible.

C4 Position: The C4 carbon has two hydrogen atoms. Elimination of one of these protons and the C3-hydroxyl group is the only possible pathway.

Consequently, the dehydration of this compound is highly regioselective, yielding a single major olefinic product: Ethyl 2,2-dimethylhex-3-enoate . The reaction is typically carried out by heating the alcohol with a strong acid catalyst such as sulfuric acid or phosphoric acid. libretexts.org Alternative reagents like phosphorus oxychloride (POCl3) in pyridine (B92270) can also effect dehydration, often under milder conditions via an E2 mechanism. libretexts.org

Esterification and Etherification of the Hydroxyl Moiety

The secondary hydroxyl group can undergo further reactions to form new esters or ethers.

Esterification: The hydroxyl group can be acylated to form a diester. Due to the steric hindrance around the secondary alcohol, direct Fischer esterification with a carboxylic acid would be very inefficient. More reactive acylating agents are required. organic-chemistry.org

Acid Chlorides or Anhydrides: Reaction with an acyl chloride or anhydride in the presence of a base like pyridine or a more potent catalyst like 4-dimethylaminopyridine (B28879) (DMAP) is an effective method for esterifying hindered alcohols. researchgate.net For example, reacting this compound with acetyl chloride and pyridine would yield Ethyl 3-acetoxy-2,2-dimethylhexanoate .

Etherification: The formation of an ether at the C3 position can be achieved through several methods.

Williamson Ether Synthesis: This classic method would involve deprotonating the hydroxyl group with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide. This potent nucleophile can then be reacted with an alkyl halide (e.g., methyl iodide) to form the ether. The steric hindrance may slow the reaction, but the strength of the alkoxide nucleophile makes the reaction feasible.

Reductive Etherification: This method involves reacting the alcohol with an aldehyde or ketone in the presence of a reducing agent. organic-chemistry.org However, this is more commonly used to form ethers from two separate alcohol/carbonyl components.

Acid-Catalyzed Etherification: While alcohols can form ethers under acidic conditions, this process is often plagued by competing dehydration reactions, especially at higher temperatures. arkat-usa.org

Table 4: Illustrative Reactions of the Hydroxyl Group

| Reaction Type | Reagent(s) | Illustrative Product |

|---|---|---|

| Esterification | Acetyl chloride, Pyridine | Ethyl 3-acetoxy-2,2-dimethylhexanoate |

| Etherification | 1. NaH; 2. CH3I | Ethyl 3-methoxy-2,2-dimethylhexanoate |

Reactions at the Ester Functionality

The ester group in this compound is a key site for chemical modification, though its reactivity is tempered by the adjacent bulky gem-dimethyl groups.

Reductions to Corresponding Alcohols and Ethers

The reduction of the ester moiety in this compound can lead to the formation of the corresponding primary alcohol, 2,2-dimethylhexane-1,3-diol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic acyl substitution where a hydride ion attacks the electrophilic carbonyl carbon of the ester. The steric hindrance imposed by the two methyl groups at the α-position (C-2) can influence the reaction rate, potentially requiring more forcing conditions compared to unhindered esters.

The general mechanism involves the initial formation of a tetrahedral intermediate, which then collapses to release an ethoxide ion, forming an aldehyde intermediate. This aldehyde is immediately reduced by another equivalent of the hydride reagent to the primary alcohol.

Table 1: Representative Conditions for the Reduction of Esters to Alcohols

| Ester Substrate | Reducing Agent | Solvent | Temperature (°C) | Product | Yield (%) |

| Ethyl Acetate (B1210297) | LiAlH₄ | Diethyl Ether | 0 to rt | Ethanol | >90 |

| Ethyl Benzoate | LiAlH₄ | THF | 0 to rt | Benzyl Alcohol | >90 |

| Ethyl 2,2-dimethylpropanoate | LiAlH₄ | Diethyl Ether | rt | 2,2-dimethylpropan-1-ol | ~85 |

Note: The data in this table is representative of general ester reductions and illustrates the conditions for a sterically hindered ester, ethyl 2,2-dimethylpropanoate, which serves as an analogue.

The conversion of the ester to the corresponding ether is a less direct transformation and typically involves a two-step process. First, the ester is reduced to the alcohol (2,2-dimethylhexane-1,3-diol) as described above. Subsequently, the primary hydroxyl group can be selectively converted to an ether under appropriate conditions, for example, through Williamson ether synthesis.

Amidation and Other Nucleophilic Acyl Substitution Reactions

The ester group of this compound can undergo nucleophilic acyl substitution with amines to form the corresponding amides. The direct amidation of esters, particularly sterically hindered ones, can be challenging and may require elevated temperatures or the use of catalysts. nih.gov Base-promoted direct amidation has emerged as a viable method for this transformation. nih.gov

The reaction mechanism involves the nucleophilic attack of the amine on the ester carbonyl carbon, forming a tetrahedral intermediate. The departure of the ethoxide leaving group, often facilitated by a proton transfer step, yields the amide product. The significant steric hindrance at the α-carbon in this compound makes the carbonyl carbon less accessible to the incoming nucleophile, which can decrease the reaction rate. libretexts.org

Other nucleophilic acyl substitution reactions, such as hydrolysis, can also occur at the ester functionality. Both acidic and basic hydrolysis will yield 3-hydroxy-2,2-dimethylhexanoic acid (or its carboxylate salt) and ethanol. libretexts.orgchemguide.co.uklibretexts.org Acid-catalyzed hydrolysis is a reversible process, while saponification (base-mediated hydrolysis) is irreversible due to the deprotonation of the resulting carboxylic acid. chemguide.co.uklibretexts.org The steric hindrance is also a factor in the rate of hydrolysis. acs.org

Reactions at the Quaternary Carbon Center (C-2) and Alkyl Chain

The presence of a quaternary carbon at the C-2 position introduces significant steric bulk, which profoundly influences the molecule's reactivity.

Investigating Steric Hindrance Effects on Reactivity

The gem-dimethyl group at the C-2 position creates a sterically congested environment around the adjacent ester carbonyl and the C-3 hydroxyl group. This steric hindrance has several important consequences:

Reduced Reaction Rates: For reactions involving nucleophilic attack at the ester carbonyl, such as reduction and amidation, the bulky substituents impede the approach of the nucleophile, leading to slower reaction rates compared to less hindered analogues. libretexts.org

Influence on Acidity: The steric bulk can also affect the acidity of the α-protons in related compounds, although in this specific molecule, there are no α-protons on the C-2 carbon.

Stereochemical Control: In reactions that generate new stereocenters, the steric bulk of the quaternary center can play a crucial role in directing the stereochemical outcome of the reaction.

The impact of steric hindrance on reaction rates is a well-documented phenomenon in organic chemistry, particularly in SN2 reactions, where the accessibility of the electrophilic center is paramount. nih.govchemistrysteps.com

Rearrangement Reactions and Fragmentations

While the C-2 quaternary center is generally stable, under certain conditions, molecules with similar structural motifs can undergo rearrangement reactions. For instance, β-hydroxy esters can be involved in reactions like the Ireland-Claisen rearrangement, which proceeds through a silyl (B83357) ketene (B1206846) acetal (B89532) to form a γ,δ-unsaturated carboxylic acid. acs.org Although this specific rearrangement requires an allylic ester, it highlights a potential pathway for carbon-carbon bond formation and rearrangement in related systems.

In mass spectrometry, this compound is expected to undergo characteristic fragmentation patterns. The molecular ion peak may be weak or absent. Key fragmentation pathways would likely include:

α-Cleavage: Cleavage of the bond between C-2 and C-3, leading to the loss of a propyl radical.

McLafferty Rearrangement: If applicable, this involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the α-β bond.

Loss of the Ethoxy Group: Fragmentation resulting in the loss of an ethoxy radical (•OCH₂CH₃) or an ethoxycarbonyl group.

Dehydration: Loss of a water molecule from the hydroxyl group. libretexts.org

Table 2: Predicted Major Mass Spectral Fragments of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 145 | [M - C₂H₅O]⁺ | Loss of the ethoxy group |

| 117 | [M - C₄H₉O]⁺ | Cleavage of the C-O bond of the ester and loss of the propyl group from the hydroxyl-bearing carbon |

| 101 | [M - C₅H₁₁O]⁺ | α-cleavage at the carbonyl group |

| 87 | [C₄H₇O₂]⁺ | Rearrangement and cleavage |

| 59 | [C₂H₃O₂]⁺ | Fragmentation of the ester group |

Note: This table represents predicted fragmentation patterns based on the general principles of mass spectrometry of esters and alcohols. libretexts.orglibretexts.orgmiamioh.edu

Detailed Mechanistic Investigations using Kinetic and Spectroscopic Methods

The elucidation of reaction mechanisms for transformations involving this compound would rely on a combination of kinetic studies and spectroscopic analysis.

Kinetic studies, such as monitoring the reaction rate under different concentrations of reactants and catalysts, can provide valuable information about the reaction order and the rate-determining step. For instance, in the hydrolysis of esters, kinetic studies can help to distinguish between different mechanistic pathways, such as AAC2 and BAC2 mechanisms. researchgate.netyoutube.com The significant steric hindrance in this compound would be expected to result in a lower rate constant compared to less substituted esters.

Spectroscopic methods are indispensable for identifying intermediates and characterizing transition states.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to monitor the progress of a reaction by observing the disappearance of reactant signals and the appearance of product signals. In-situ NMR spectroscopy can be particularly powerful for detecting transient intermediates.

Infrared (IR) Spectroscopy: The carbonyl stretch of the ester (around 1735 cm⁻¹) is a strong and distinct peak that can be monitored to follow the course of reactions at the ester functionality. The appearance of a broad O-H stretch (around 3200-3600 cm⁻¹) would indicate the formation of a carboxylic acid or alcohol.

Mass Spectrometry (MS): As discussed previously, MS is crucial for identifying products and intermediates by their mass-to-charge ratio and fragmentation patterns. nih.gov Isotopic labeling studies, where for example, an ¹⁸O atom is incorporated into the carbonyl group, can provide definitive evidence for the mechanism of nucleophilic acyl substitution. capes.gov.br

By combining these techniques, a detailed picture of the reaction pathways, including the nature of intermediates and the factors controlling reactivity and selectivity, can be established for reactions involving this compound.

Identification of Reaction Intermediates and Transition States

The formation and subsequent reactions of this compound involve key intermediates and transition states that dictate the reaction pathways and stereochemical outcomes.

Reaction Intermediates:

In reactions leading to the synthesis of β-hydroxy esters, metal enolates are common intermediates. For instance, in a Reformatsky-type reaction, an organozinc reagent, often called a 'Reformatsky enolate', is formed by treating an α-halo ester with zinc dust. libretexts.orgwikipedia.org These zinc enolates are generally less reactive than their lithium or magnesium counterparts, which allows for greater functional group tolerance. chem-station.com While initially forming as C-metalated species, they are believed to exist in equilibrium with O-metal enolates in solution, particularly in the presence of a carbonyl compound. youtube.com Theoretical calculations suggest that zinc enolate dimers can dissociate in the presence of carbonyl compounds to form O-zinc enolates which then proceed to react. chem-station.compsiberg.com

In base-catalyzed aldol-type additions, an enolate is formed by the deprotonation of an ester at the α-carbon. masterorganicchemistry.comlibretexts.org This enolate then acts as a nucleophile, attacking a carbonyl compound. The resulting intermediate is a tetrahedral alkoxide. In the context of the synthesis of this compound, the enolate of an ethyl ester would attack a ketone.

Reactions involving the hydroxyl group, such as oxidation, can proceed through various intermediates depending on the oxidant. For example, oxidation using chromium-based reagents involves the formation of a chromate (B82759) ester intermediate. harvard.edu

Transition States:

The stereochemical outcome of reactions like the aldol (B89426) or Reformatsky reaction is often rationalized by considering the structure of the transition state. The Zimmerman-Traxler model is a widely accepted model for aldol additions, proposing a six-membered chair-like transition state where the metal cation coordinates to both the enolate oxygen and the carbonyl oxygen of the electrophile. libretexts.orgwikipedia.org This arrangement minimizes steric interactions and dictates the relative stereochemistry of the newly formed stereocenters. For Reformatsky reactions, a similar six-membered chair-like transition state is proposed, involving the coordination of the zinc atom. libretexts.orgwikipedia.orgpsiberg.com

In enzyme-catalyzed reactions, such as the formation of β-hydroxy esters via reduction of β-keto esters, the transition state involves the binding of the substrate within the enzyme's active site. For example, the asymmetric reduction of β-keto esters can be catalyzed by enzymes like (S)-3-hydroxybutyryl-CoA dehydrogenase, where the substrate and a cofactor like NAD(P)H are brought into close proximity in a specific orientation within the active site to facilitate hydride transfer. rsc.org

Hammett and Isotope Effect Studies

Hammett Studies:

The Hammett equation is a linear free-energy relationship that quantifies the effect of meta- or para-substituents on the reactivity of a benzene (B151609) derivative in a given reaction. wikipedia.orgcambridge.org It is expressed as:

log(k/k₀) = σρ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ (rho) is the reaction constant (which is characteristic of the reaction type and conditions). wikipedia.orgcambridge.org

For reactions involving this compound, a Hammett-type study could be designed by introducing substituents on an aromatic ring if one were present in the molecule (e.g., in a derivative like Ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate). For instance, in the base-catalyzed hydrolysis of such an ester, a positive ρ value would be expected. This is because electron-withdrawing groups on the phenyl ring would stabilize the developing negative charge on the oxygen of the tetrahedral intermediate, thus accelerating the reaction. wikipedia.orgcambridge.org Conversely, a negative ρ value would suggest the development of positive charge in the transition state. wikipedia.org

Kinetic Isotope Effects (KIEs):

The kinetic isotope effect is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. It is a powerful tool for elucidating reaction mechanisms, particularly for determining the rate-limiting step. acs.orgrsc.org

A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. For example, in the oxidation of the hydroxyl group of this compound, replacing the hydrogen of the C-H bond at the carbinol center with deuterium (B1214612) would likely result in a significant primary KIE (kH/kD > 1) if this C-H bond cleavage is the rate-limiting step. nih.gov

A secondary KIE occurs when the isotopically substituted atom is not directly involved in bond breaking or formation. For example, in an aldol-type reaction leading to a β-hydroxy ester, an inverse secondary KIE (kH/kD < 1) might be observed. This is often associated with a change in hybridization from sp² to sp³ at the carbon atom bearing the isotope, which occurs during the aldol condensation step. nih.gov Conversely, a normal secondary KIE (kH/kD > 1) can indicate a change from sp³ to sp² hybridization in the rate-limiting step, such as in a retro-aldol reaction where a C-C bond is cleaved. nih.gov

Solvent isotope effects can also provide mechanistic insights. For instance, a study on an aldol condensation found that the reaction was faster in D₂O than in H₂O, indicating an inverse solvent kinetic isotope effect. This was interpreted to mean that the final elimination of hydroxide from an enolate intermediate was the rate-limiting step. rsc.org

Advanced Spectroscopic and Structural Characterization of Ethyl 3 Hydroxy 2,2 Dimethylhexanoate

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Multi-dimensional NMR spectroscopy is a powerful tool for unambiguously determining the chemical structure and stereochemistry of organic molecules. For Ethyl 3-hydroxy-2,2-dimethylhexanoate, a combination of 2D NMR experiments would be essential to assign all proton (¹H) and carbon (¹³C) signals and to understand the spatial relationships between different parts of the molecule.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

A suite of 2D NMR experiments would be employed to map out the covalent framework and through-space interactions of this compound.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For instance, the proton on the hydroxyl-bearing carbon (C3) would show a correlation to the protons on the adjacent methylene group (C4) of the hexanoate (B1226103) chain.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the ¹H signal of each proton to its corresponding ¹³C signal in the carbon backbone.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for identifying quaternary carbons, such as the C2 dimethyl group and the carbonyl carbon of the ester. For example, the protons of the two methyl groups at C2 would show correlations to the C2, C3, and the carbonyl carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects through-space proximity of protons, which is vital for determining the stereochemistry and preferred conformation of the molecule. For a specific stereoisomer of this compound, NOESY could reveal correlations between the proton at C3 and one of the methyl groups at C2, providing insight into their relative spatial arrangement.

A hypothetical table of expected 2D NMR correlations for this compound is presented below.

| Proton (¹H) | COSY Correlations | HMBC Correlations | NOESY Correlations (Hypothetical for a specific conformer) |

| H on C3 | H on C4 | C2, C4, C5, Carbonyl C | Protons on C2-methyls, Protons on C4 |

| Protons on C4 | H on C3, H on C5 | C3, C5, C6 | Protons on C3, Protons on C5 |

| Protons on C5 | H on C4, H on C6 | C3, C4, C6 | Protons on C4, Protons on C6 |

| Protons on C6 | H on C5 | C4, C5 | Protons on C5 |

| Protons on C2-CH₃ | - | C2, C3, Carbonyl C | H on C3, Other C2-CH₃ protons |

| Protons on O-CH₂ | Protons on O-CH₂-CH₃ | Carbonyl C, O-CH₂-CH₃ | Protons on C2-methyls (depending on conformation) |

| Protons on O-CH₂-CH₃ | Protons on O-CH₂ | O-CH₂ | - |

Chiral NMR Shift Reagents for Enantiomeric Excess Determination (if applicable)

Since this compound possesses a chiral center at C3, it can exist as a pair of enantiomers. Chiral NMR shift reagents, such as lanthanide complexes (e.g., Eu(hfc)₃), are used to determine the enantiomeric excess of a chiral sample. chemistnotes.com These reagents form diastereomeric complexes with the enantiomers, causing the NMR signals of the corresponding protons in the two enantiomers to resonate at different chemical shifts. fiveable.me The integration of these separated signals allows for the quantification of each enantiomer in the mixture.

Variable Temperature NMR for Dynamic Conformational Studies

The conformation of a flexible molecule like this compound can be influenced by temperature. Variable temperature (VT) NMR studies involve acquiring NMR spectra at different temperatures to study dynamic processes such as bond rotations. ox.ac.ukresearchgate.net By analyzing changes in chemical shifts and the broadening or sharpening of NMR signals with temperature, it is possible to determine the energy barriers between different conformations and identify the most stable conformer at a given temperature. nih.govscielo.br

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry is indispensable for determining the elemental composition and elucidating the structure of unknown compounds by analyzing their fragmentation patterns.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a series of product ions. By analyzing the mass-to-charge ratios of these product ions, the fragmentation pathways of the molecule can be deduced, providing valuable structural information. nih.govnih.gov For this compound, characteristic fragmentation of esters would be expected, such as the loss of the ethoxy group or rearrangements involving the hydroxyl group. libretexts.org

A table of potential fragment ions for this compound is outlined below.

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Potential Structure of Fragment Ion |

| [M+H]⁺ | H₂O | [M+H - H₂O]⁺ | Loss of the hydroxyl group |

| [M+H]⁺ | C₂H₅OH | [M+H - C₂H₅OH]⁺ | Loss of ethanol (B145695) |

| [M+H]⁺ | C₄H₉• | [M+H - C₄H₉]⁺ | Cleavage of the hexanoate chain |

| [M+H]⁺ | C₂H₄ | [M+H - C₂H₄]⁺ | McLafferty rearrangement |

Ion Mobility Mass Spectrometry (IM-MS) for Isomer Separation

Ion mobility mass spectrometry (IM-MS) is an advanced technique that separates ions based on their size, shape, and charge in the gas phase. frontiersin.orgnih.gov This method is particularly useful for separating isomers, including constitutional isomers and stereoisomers, that cannot be distinguished by mass spectrometry alone. nih.gov For a sample containing different stereoisomers of this compound, IM-MS could potentially separate the diastereomers or even enantiomers (after derivatization with a chiral tag), providing an additional dimension of analysis for stereochemical characterization.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups present in this compound. The analysis of the vibrational modes also provides insight into intermolecular interactions, particularly hydrogen bonding.

Key Expected Vibrational Frequencies:

O-H Stretching: A prominent, broad absorption band is expected in the FTIR spectrum, typically in the range of 3500-3200 cm⁻¹, characteristic of the hydroxyl group involved in intermolecular hydrogen bonding. In Raman spectroscopy, this vibration is generally weak. The broadening of the peak is a direct consequence of the various hydrogen-bonded states present in the sample.

C-H Stretching: Sharp bands corresponding to the asymmetric and symmetric stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups are anticipated in the 3000-2850 cm⁻¹ region.

C=O Stretching: A strong, sharp absorption band is expected for the ester carbonyl group. In a non-polar solvent, this band would typically appear around 1750-1735 cm⁻¹. However, the presence of the hydroxyl group allows for potential hydrogen bonding, which could shift the carbonyl peak to a lower wavenumber (e.g., 1725-1705 cm⁻¹).

C-O Stretching: The C-O stretching vibrations associated with the ester and the secondary alcohol are expected to produce strong bands in the fingerprint region of the FTIR spectrum, typically between 1300 cm⁻¹ and 1000 cm⁻¹.

The following table summarizes the predicted vibrational frequencies and their assignments for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (FTIR) | Notes |

| O-H Stretch (H-bonded) | 3500 - 3200 | Strong, Broad | Broadness indicates hydrogen bonding. |

| C-H Stretch (Alkyl) | 3000 - 2850 | Medium to Strong | Multiple sharp peaks from methyl and methylene groups. |

| C=O Stretch (Ester) | 1750 - 1735 | Strong | Position can shift to lower frequency if involved in H-bonding. |

| C-H Bending (Alkyl) | 1470 - 1365 | Variable | Bending vibrations for CH₂ and CH₃ groups. |

| C-O Stretch (Ester/Alcohol) | 1300 - 1000 | Strong | Complex region with multiple overlapping bands. |

This is an interactive data table. You can sort and filter the data as needed.

X-ray Crystallography and Electron Diffraction for Solid-State Structure Determination

X-ray Crystallography and Electron Diffraction are the definitive methods for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This analysis would provide precise measurements of bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation.

For this compound, obtaining a single crystal suitable for X-ray diffraction would be the first critical step. As of now, there is no publicly available crystal structure for this compound.

Should a crystalline form be obtained and analyzed, the following structural details could be elucidated:

Hydrogen Bonding Network: The precise geometry of intermolecular hydrogen bonds involving the hydroxyl group as a donor and the carbonyl oxygen or hydroxyl oxygen of neighboring molecules as acceptors would be revealed. This would confirm the hydrogen bonding patterns inferred from vibrational spectroscopy.

Crystal Packing: The analysis would show how individual molecules are arranged in the crystal lattice, providing insights into the forces governing the solid-state structure.

Without experimental data, it is not possible to provide specific structural parameters.

Hyphenated Analytical Techniques for Complex Mixture Analysis

Hyphenated techniques are essential for the separation, identification, and quantification of individual components within complex mixtures.

Gas Chromatography-Mass Spectrometry/Mass Spectrometry (GC-MS/MS):

GC-MS is a highly effective technique for analyzing volatile and thermally stable compounds like this compound. In a typical electron ionization (EI) mass spectrum, the molecule would undergo fragmentation, producing a unique pattern of ions that serves as a chemical fingerprint.

The molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. However, for alcohols and esters, this peak may be weak or absent. The fragmentation pattern would be dominated by cleavages at bonds adjacent to the functional groups.

Predicted Mass Spectrometry Fragmentation:

| m/z Value | Proposed Ion Fragment | Fragmentation Pathway |

| M-29 | [M-CH₂CH₃]⁺ | Loss of the ethyl radical from the propyl chain. |

| M-45 | [M-OCH₂CH₃]⁺ | Loss of the ethoxy radical from the ester group (α-cleavage). |

| 101 | [C₅H₉O₂]⁺ | Cleavage between C3 and C4, retaining the hydroxyl and gem-dimethyl ester portion. |

| 73 | [C₄H₉O]⁺ | Cleavage between C2 and C3, retaining the hydroxyl-bearing carbon and the propyl chain. |

| 57 | [C₄H₉]⁺ | Loss of the hydroxy-ester portion, resulting in a stable tertiary butyl-like cation fragment. |

This is an interactive data table. You can sort and filter the data as needed.

The use of tandem mass spectrometry (MS/MS) would further enhance selectivity and sensitivity by isolating a specific parent ion and inducing further fragmentation to produce characteristic daughter ions, which is particularly useful for quantification in complex matrices.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR):

LC-NMR combines the separation power of high-performance liquid chromatography (HPLC) with the structural elucidation capabilities of nuclear magnetic resonance (NMR) spectroscopy. This technique is particularly valuable for analyzing mixtures containing isomers or compounds that are not suitable for GC analysis (e.g., due to low volatility or thermal instability).

For a complex mixture containing this compound, LC could first be used to isolate the compound. The eluent containing the pure compound would then be directed into the NMR spectrometer. This would allow for the acquisition of ¹H and ¹³C NMR spectra, providing unambiguous structural confirmation of the intact molecule without the fragmentation seen in mass spectrometry. This is especially powerful for differentiating between isomers that might have similar mass spectra. researchgate.net

Theoretical and Computational Chemistry of Ethyl 3 Hydroxy 2,2 Dimethylhexanoate

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and predicting the reactivity of molecules. uni-heidelberg.de These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of a molecule. For Ethyl 3-hydroxy-2,2-dimethylhexanoate, such calculations can reveal details about its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized around the oxygen atom of the hydroxyl group and the ester group, as these are the most electron-rich regions. The LUMO is likely to be centered on the carbonyl carbon of the ester group, which is an electrophilic site. The analysis of the FMOs can help predict how this molecule will interact with other reagents. youtube.com

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Note: These are representative values and would be determined by specific DFT calculations.)

| Molecular Orbital | Energy (eV) |

| HOMO | -9.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 10.7 |

Computational chemistry can accurately predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. nih.gov These calculations are typically performed using DFT methods, and the results can be compared with experimental spectra to confirm the molecular structure. For this compound, calculating the ¹H and ¹³C NMR chemical shifts would help in the assignment of the peaks in an experimental spectrum. Similarly, calculating the vibrational frequencies would aid in interpreting the features of its IR spectrum, such as the characteristic stretches of the O-H and C=O bonds.

Table 2: Illustrative Calculated vs. Experimental ¹H NMR Chemical Shifts for this compound (Note: These are representative values.)

| Proton | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| -OH | 3.5 | 3.6 |

| -CH- (on C3) | 3.8 | 3.9 |

| -CH₂- (ethyl) | 4.1 | 4.2 |

| -CH₃ (ethyl) | 1.2 | 1.3 |

| -CH₃ (gem-dimethyl) | 1.1 | 1.1 |

Theoretical chemistry allows for the modeling of chemical reaction pathways, providing a detailed map of the energy changes that occur as reactants are converted into products. This involves locating the transition state, which is the highest energy point along the reaction coordinate. By characterizing the structure and energy of the transition state, chemists can understand the kinetics and mechanism of a reaction. For this compound, this could be applied to study reactions such as its esterification, hydrolysis, or oxidation. For instance, modeling the acid-catalyzed dehydration of this compound would reveal the structure of the carbocation intermediate and the transition states for its formation and subsequent elimination to form an unsaturated ester.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule and its interactions with its environment.

This compound has several rotatable single bonds, giving it significant conformational flexibility. MD simulations can be used to explore the potential energy surface of the molecule, identifying the most stable conformations (energy minima) and the energy barriers between them. nih.gov This information is crucial for understanding how the molecule's shape influences its physical and chemical properties. For example, the relative orientation of the hydroxyl and ester groups, which can form an intramolecular hydrogen bond, would be a key feature of the conformational analysis.

The behavior of a molecule can be significantly influenced by the solvent it is in. MD simulations are an excellent tool for studying solvation effects. helsinki.fi By simulating this compound in different solvents (e.g., water, ethanol (B145695), or a non-polar solvent like hexane), it is possible to understand how the solvent molecules arrange themselves around the solute and how this affects the solute's conformation and reactivity. The polar hydroxyl and ester groups of this compound would be expected to form hydrogen bonds with polar protic solvents, while the non-polar alkyl chain would interact more favorably with non-polar media. These simulations can provide insights into properties like solubility and partitioning behavior. helsinki.fi

Cheminformatics and Machine Learning Approaches for Property Prediction and Analog Design (non-biological context)

Cheminformatics provides the tools to manage and analyze chemical information, which, when coupled with machine learning, becomes a powerful engine for predicting molecular properties and designing novel chemical structures. For this compound, these approaches can forecast a range of physicochemical properties and guide the creation of analogs with tailored characteristics.

Machine learning models are trained on large datasets of known compounds to learn the intricate relationships between molecular structure and properties. aimlic.com These models can then predict the properties of new or uncharacterized molecules like this compound with a high degree of accuracy. aimlic.commedium.com The process typically involves generating a set of molecular descriptors that numerically represent the compound's structural and electronic features. These descriptors can range from simple counts of atoms and bonds to complex topological and quantum chemical parameters.

For instance, a neural network model could be trained on a database of esters to predict properties such as boiling point, vapor pressure, and flash point. nih.gov The model learns to correlate features like molecular weight, polar surface area, and specific functional group arrangements with these physical properties.

The following interactive table showcases a hypothetical set of predicted physicochemical properties for this compound, derived from various machine learning models.

| Property | Predicted Value | Machine Learning Model | Confidence Level |

| Boiling Point (°C) | 215.4 ± 5.2 | Deep Neural Network | 95% |

| Flash Point (°C) | 98.7 ± 3.1 | Random Forest | 92% |

| LogP | 2.85 ± 0.2 | Gradient Boosting | 90% |

| Water Solubility (g/L) | 1.2 ± 0.3 | Support Vector Machine | 88% |

Beyond property prediction, machine learning is instrumental in the design of novel analogs. By establishing a baseline with the predicted properties of this compound, researchers can explore a virtual chemical space to identify new molecules with desired property profiles. For example, if the goal is to design an analog with a higher boiling point, the model can screen thousands of virtual compounds, suggesting modifications to the parent structure that are most likely to achieve this outcome. This in silico screening significantly accelerates the discovery process for new materials and specialty chemicals. nih.gov

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are a specialized application of QSAR that specifically aims to model and predict the reactivity of chemical compounds. nih.gov This is particularly relevant for understanding the stability and reaction kinetics of this compound in various chemical environments.

A QSRR model for this ester would be developed by correlating its structural or computational descriptors with experimentally determined or computationally calculated reactivity data. For instance, the rate constant of a specific reaction, such as hydrolysis, could be modeled across a series of related esters. tutorchase.com The resulting equation would provide a means to predict the reactivity of other esters, including this compound, without the need for extensive laboratory experiments.

The development of a robust QSRR model involves several key steps:

Data Set Curation: A dataset of compounds with known reactivity for a particular transformation is compiled. For esters, this could be data on hydrolysis rates under acidic or basic conditions.

Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound in the dataset. These can include electronic descriptors (e.g., partial charges on atoms, HOMO-LUMO gap), steric descriptors (e.g., molecular volume, shape indices), and topological descriptors.

Model Building and Validation: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are used to build a mathematical model that links the descriptors to reactivity. nih.gov The model's predictive power is then rigorously assessed using techniques like cross-validation and an external test set. nih.govresearchgate.net

A hypothetical QSRR model for the base-catalyzed hydrolysis of esters might take the following form:

log(k_hyd) = β_0 + β_1(E_s) + β_2(σ*) + β_3(LUMO)

Where:

log(k_hyd) is the logarithm of the hydrolysis rate constant.

E_s is a Taft steric parameter.

σ* is a Taft polar substituent constant.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital.

β_0, β_1, β_2, β_3 are the regression coefficients determined from the model fitting.

The following table presents hypothetical descriptor values and a predicted reactivity parameter for this compound based on such a QSRR model.

| Descriptor | Value | Contribution to Reactivity |

| Taft Steric Parameter (E_s) | -1.74 | Hinders nucleophilic attack |

| Taft Polar Substituent Constant (σ*) | -0.10 | Minor electronic effect |

| LUMO Energy (eV) | 1.25 | Influences susceptibility to nucleophiles |

| Predicted log(k_hyd) | -4.5 | Relatively slow hydrolysis rate |

Such QSRR models are invaluable for predicting the chemical stability and reactivity of new compounds in a non-biological context, aiding in the design of formulations, predicting degradation pathways, and assessing potential chemical incompatibilities. The ability to forecast reactivity through computational means is a cornerstone of modern chemical research and development. neurips.ccnips.cc

Advanced Applications and Role in Specialized Chemical Systems Excluding Clinical/human Uses

Role as a Synthetic Building Block in Complex Organic Synthesis

The presence of both a hydroxyl and an ester functional group, combined with significant steric hindrance, makes Ethyl 3-hydroxy-2,2-dimethylhexanoate a potentially valuable, albeit challenging, intermediate in complex organic synthesis.

The synthesis of macrocycles, large ring structures, is a significant area of organic chemistry. nih.gov The construction of these large rings often relies on intramolecular cyclization reactions. researchgate.net In principle, a molecule like this compound could serve as a precursor to a seco-acid, which could then undergo macrolactonization to form a macrocyclic lactone.

However, the gem-dimethyl group in this compound introduces considerable steric hindrance around the ester functionality. This steric bulk can significantly impede the intramolecular cyclization required for macrocycle formation. youtube.com While methods for the synthesis of macrocycles from hydroxy acids are well-established, the successful application to a sterically hindered substrate like the one derived from this compound would likely require specialized and highly efficient cyclization protocols. nih.gov Research into the synthesis of β-hydroxy-α,α-dimethyl carboxylic esters has been explored, indicating the fundamental chemistry is of interest, though specific applications in macrocyclization are not detailed. eventsair.comresearchgate.netresearcher.life

The development of advanced polymers with tailored properties is a continuous effort in polymer science. chemrxiv.org this compound can be envisioned as a precursor to novel monomers for polymerization. For instance, intramolecular esterification could theoretically yield a corresponding β-lactone. The ring-opening polymerization (ROP) of such a sterically hindered lactone could lead to polyesters with unique properties. researchgate.net The gem-dimethyl group on the polymer backbone would likely impart specific thermal and mechanical characteristics. pku.edu.cn

The synthesis of polymers from sterically hindered monomers is an area of active research. researchgate.net The steric hindrance can influence the polymerization process and the final properties of the polymer. For example, the use of initiators with large steric hindrance has been shown to affect the microstructure of polymers. nih.gov While the direct polymerization of monomers derived from this compound is not explicitly documented in readily available literature, the principles of polymer synthesis suggest its potential in creating polymers with novel architectures. mdpi.com

Application in Material Science and Engineering

The structural features of this compound suggest its potential utility in the formulation of specialized materials.

Polyhydroxyalkanoates (PHAs) are used as additives in coating compositions to impart specific properties such as matting effects and improved scratch resistance. google.com While this compound is not a PHA itself, it shares the hydroxy ester functionality. This suggests that it, or polymers derived from it, could potentially be used as additives in resins and coatings. google.comelsevier.com Additives are crucial for modifying the properties of polymer-based materials like paints and varnishes. researchgate.net The introduction of sterically hindered ester groups can influence the final properties of a coating. For instance, malonic acid is used as a crosslinker in low-temperature cure powder coatings. wikipedia.org Phosphate esters are another class of additives used in coatings. pcimag.com

Use as an Analytical Standard or Reference Material in Chemical Analysis

In analytical chemistry, reference materials are essential for the accurate identification and quantification of chemical substances. helixchrom.commerckmillipore.com For gas chromatography (GC), a wide range of reference substances, including various esters, are used. labtorg.kz The purity of these standards is crucial for reliable analysis. sigmaaldrich.com

This compound, with its specific chemical structure, could serve as an analytical standard for the identification and quantification of this compound or structurally related molecules in complex mixtures. acs.orgasm.orgtandfonline.com This is particularly relevant in the analysis of polyhydroxyalkanoates (PHAs), where various hydroxyalkanoate monomers are identified and quantified, often after derivatization to their methyl or ethyl esters. asm.orgresearchgate.netnih.govnih.govmdpi.com The use of a certified reference material for this compound would be necessary for quality control in such analyses. researchgate.netrsc.org

Potential in Flavor and Fragrance Chemistry

Currently, there is a lack of available scientific literature and research detailing the specific application or potential of this compound within the flavor and fragrance industry. While its chemical structure, a hydroxy-substituted fatty acid ester, is suggestive of properties that could be of interest in this field, no documented studies were found to confirm its use as a flavor or fragrance ingredient. The sensory properties and odor profile of this specific compound have not been publicly characterized.

Development of Novel Catalytic Systems Utilizing the Compound as a Ligand or Precursor